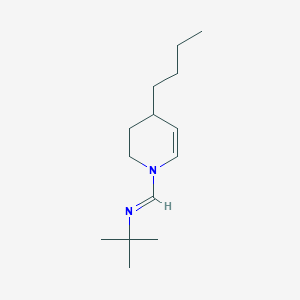![molecular formula C5H4Cl3NS2 B14397331 4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole CAS No. 89861-55-2](/img/structure/B14397331.png)
4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a trichloromethyl group attached to the sulfur atom and a methyl group attached to the nitrogen atom. Thiazoles and their derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole typically involves the reaction of 4-methylthiazole with trichloromethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the trichloromethyl group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with reduced trichloromethyl groups.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and proteins, disrupting their normal functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-[(methylamino)thiazol-5-yl]ethanone
- 4-Methyl-2-[(ethylamino)thiazol-5-yl]ethanone
- 2,4-Disubstituted thiazoles
Uniqueness
4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various chemical transformations, making it a valuable intermediate in synthetic chemistry .
Propiedades
Número CAS |
89861-55-2 |
|---|---|
Fórmula molecular |
C5H4Cl3NS2 |
Peso molecular |
248.6 g/mol |
Nombre IUPAC |
4-methyl-2-(trichloromethylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C5H4Cl3NS2/c1-3-2-10-4(9-3)11-5(6,7)8/h2H,1H3 |
Clave InChI |
FQBPYIUCODMBLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)SC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


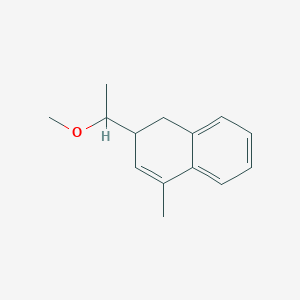
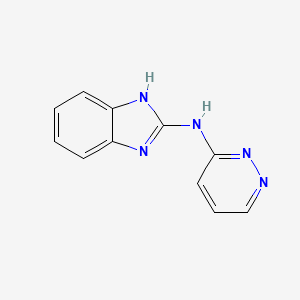
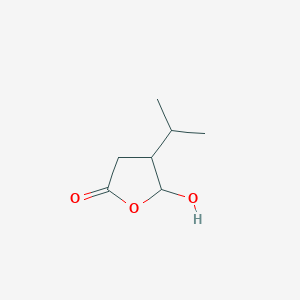
![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
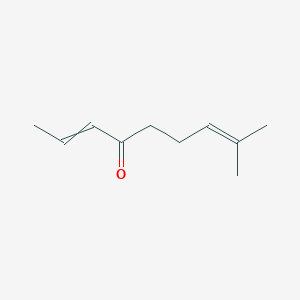
![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)
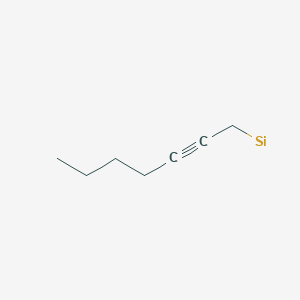
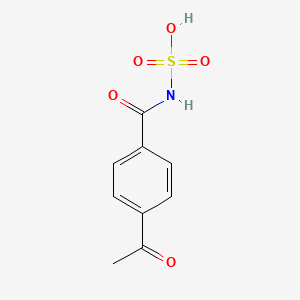
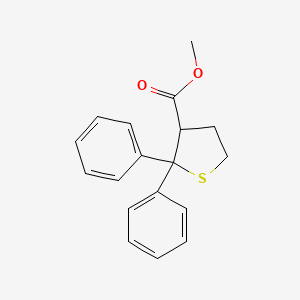
![7,9-Dimethoxy-5H-pyrido[3,2-c]azepine](/img/structure/B14397310.png)
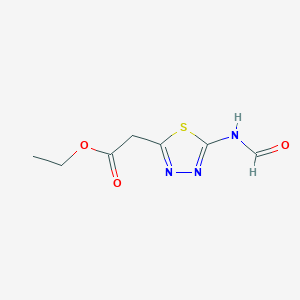
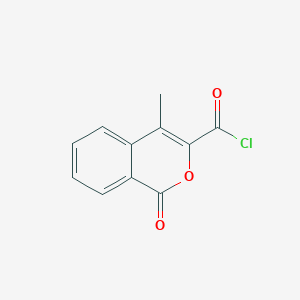
![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
